An In-Depth Technical Guide to (3-Bromo-5-chlorophenyl)boronic acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (3-Bromo-5-chlorophenyl)boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(3-Bromo-5-chlorophenyl)boronic acid is a halogenated arylboronic acid that has emerged as a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its unique substitution pattern offers synthetic handles for the construction of complex molecular architectures, making it a reagent of interest for drug discovery and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, with a focus on practical insights for laboratory use.
Physicochemical Properties and Characterization
(3-Bromo-5-chlorophenyl)boronic acid is a white to off-white crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 1186403-17-7 | [1][2][3] |
| Molecular Formula | C₆H₅BBrClO₂ | [2][3] |
| Molecular Weight | 235.27 g/mol | [2] |
| Predicted Boiling Point | 367.0 ± 52.0 °C | [3] |
| Predicted Density | 1.79 g/cm³ | [3] |
| Predicted pKa | 6.58 ± 0.10 | [3] |
Solubility: Qualitative assessments indicate that (3-Bromo-5-chlorophenyl)boronic acid is soluble in organic solvents such as methanol, tetrahydrofuran (THF), and dimethylformamide (DMF), and slightly soluble in water.[4] For optimal results in reactions, it is recommended to ensure complete dissolution in the chosen solvent system.
Structural Confirmation (Spectral Data): While specific spectra for (3-bromo-5-chlorophenyl)boronic acid are not widely published in publicly available databases, characterization would typically involve standard analytical techniques. Commercial suppliers often provide spectral data upon request.[5] For analogous compounds like 3-chlorophenylboronic acid, the proton NMR spectrum shows characteristic aromatic proton signals.[6] It is crucial for researchers to perform their own spectral analysis (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm the identity and purity of the material before use.
Synthesis of (3-Bromo-5-chlorophenyl)boronic acid
The synthesis of arylboronic acids, including (3-Bromo-5-chlorophenyl)boronic acid, is most commonly achieved through the reaction of an organometallic reagent with a trialkyl borate, followed by acidic hydrolysis. A general and robust protocol starting from the corresponding aryl bromide is outlined below.
Experimental Protocol: Synthesis via Lithium-Halogen Exchange
This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.[7]
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of (3-Bromo-5-chlorophenyl)boronic acid.
Step-by-Step Methodology:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet, dissolve 1,3-dibromo-5-chlorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithium-Halogen Exchange: Add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.
-
Borylation: Slowly add a trialkyl borate, such as trimethyl borate (1.5 equivalents), to the reaction mixture, again maintaining the temperature below -70 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Reactivity and Key Applications
The utility of (3-Bromo-5-chlorophenyl)boronic acid lies in its ability to participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of two distinct halogen atoms (bromine and chlorine) allows for potential sequential or regioselective couplings.
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[4] In this reaction, the arylboronic acid is coupled with an organic halide or triflate in the presence of a palladium catalyst and a base.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This is a representative protocol and should be adapted and optimized for the specific substrates being used.[8][9]
Step-by-Step Methodology:
-
Reagent Preparation: In a reaction vessel, combine (3-Bromo-5-chlorophenyl)boronic acid (1.0 equivalent), the desired aryl halide or triflate (1.2 equivalents), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or a more advanced catalyst system like a second-generation Buchwald precatalyst (e.g., XPhos Pd G2).
-
Solvent Addition and Degassing: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DMF/water). Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes, or by using freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography or recrystallization.
Application in Medicinal Chemistry: Synthesis of ASIC3 Inhibitors
A significant application of (3-Bromo-5-chlorophenyl)boronic acid is in the synthesis of inhibitors for the Acid-Sensing Ion Channel-3 (ASIC3).[3] ASIC3 is implicated in the perception of chronic pain, making its inhibitors promising candidates for novel analgesic drugs. (3-Bromo-5-chlorophenyl)boronic acid serves as a key intermediate in the construction of indole amidine derivatives that exhibit inhibitory activity against this channel.[3] The boronic acid moiety is typically introduced via a Suzuki-Miyaura coupling to build the core scaffold of these potential therapeutics.
Stability and Handling
Storage and Handling: (3-Bromo-5-chlorophenyl)boronic acid should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[5] As with all boronic acids, it is hygroscopic and can be sensitive to air. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Stability and Decomposition - The Challenge of Protodeboronation: A common and often undesired side reaction for arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process can be catalyzed by acid or base and is influenced by temperature and the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro and bromo substituents on the title compound, can influence its susceptibility to this degradation pathway. Researchers should be mindful of this potential side reaction, particularly during prolonged reaction times or under harsh pH conditions, as it can lead to the formation of 1-bromo-3-chlorobenzene as a byproduct, thereby reducing the yield of the desired coupled product.
Conclusion
(3-Bromo-5-chlorophenyl)boronic acid is a versatile and valuable reagent for organic synthesis, offering a strategic tool for the introduction of a 3-bromo-5-chlorophenyl moiety into a wide range of molecules. Its primary application in the Suzuki-Miyaura coupling has positioned it as a key building block in the development of novel therapeutics, particularly in the area of chronic pain management. A thorough understanding of its properties, synthetic routes, and reactivity, including its potential for protodeboronation, is essential for its effective utilization in research and development.
References
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. [Link]
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PubChem. (3-Bromo-5-chlorophenyl)boronic acid. [Link]
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ChemBK. b-(3-bromo-5-chlorophenyl)boronic acid. [Link]
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LookChem. Cas 1186403-17-7,3-Bromo-5-chlorophenylboronic acid. [Link]
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